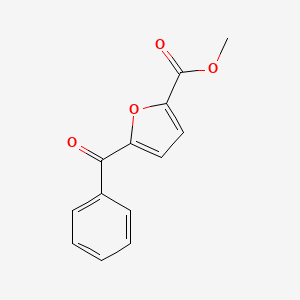

Methyl 5-benzoylfuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-benzoylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILYPAWPUAUFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444760 | |

| Record name | Methyl 5-benzoylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58972-21-7 | |

| Record name | Methyl 5-benzoylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Benzoyl-furan-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-benzoylfuran-2-carboxylate" CAS number 58972-21-7

An In-Depth Technical Guide to Methyl 5-benzoylfuran-2-carboxylate (CAS: 58972-21-7): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, a key heterocyclic molecule, stands as a versatile scaffold in the landscape of medicinal chemistry and materials science. This guide provides an in-depth analysis of its synthesis, structural characterization, and reactivity, with a particular focus on its potential as a precursor in drug development. We delve into the nuances of its preparation via Friedel-Crafts acylation, addressing the inherent challenges of the furan ring's sensitivity and the rationale behind catalyst selection. Detailed protocols for synthesis and spectroscopic analysis are provided, designed to be self-validating for researchers. Furthermore, this document explores the molecule's synthetic utility, highlighting pathways for derivatization that unlock access to novel chemical entities with potential therapeutic relevance, drawing parallels with known bioactive furan-containing compounds.

Physicochemical and Spectroscopic Profile

This compound is a pale-yellow to yellow-brown solid at room temperature.[1] Its core structure features a furan ring substituted with a methyl ester at the 2-position and a benzoyl group at the 5-position. This arrangement of functional groups dictates its chemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 58972-21-7 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1][2] |

| Molecular Weight | 230.22 g/mol | |

| IUPAC Name | methyl 5-benzoyl-2-furoate | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Density | 1.223 g/cm³ (Predicted) | |

| Flash Point | 176.73 °C (Predicted) |

Spectroscopic Data for Structural Elucidation

Accurate characterization is paramount for confirming the identity and purity of the target compound. The following data, based on established spectroscopic principles and analysis of related structures, serves as a benchmark for validation.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.85-7.75 (m, 2H, ortho-protons of benzoyl), δ ~7.65-7.45 (m, 3H, meta/para-protons of benzoyl), δ ~7.25 (d, 1H, furan H-3), δ ~7.15 (d, 1H, furan H-4), δ ~3.95 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~182 (C=O, ketone), δ ~159 (C=O, ester), δ ~155-145 (furan C-2, C-5), δ ~138-128 (benzoyl carbons), δ ~120-115 (furan C-3, C-4), δ ~52 (-OCH₃). |

| Infrared (IR) (KBr, cm⁻¹) | ν ~3100 (Aromatic C-H stretch), ν ~1725 (Ester C=O stretch), ν ~1660 (Ketone C=O stretch), ν ~1580, 1450 (Aromatic C=C stretch), ν ~1250 (Ester C-O stretch). |

| Mass Spectrometry (MS) | m/z 230 [M]⁺, with characteristic fragments corresponding to the loss of •OCH₃ (m/z 199) and •C₆H₅CO (m/z 125). |

Synthesis and Mechanistic Considerations

The most direct and common route to this compound is the Friedel-Crafts acylation of methyl furan-2-carboxylate. This reaction is a cornerstone of organic synthesis, yet its application to electron-rich, acid-sensitive heterocycles like furan requires careful consideration.

The Challenge of Furan's Reactivity

Classical Friedel-Crafts conditions, which often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), are generally unsuitable for furan and its derivatives.[6][7] The high reactivity of the furan ring makes it prone to polymerization and degradation under harsh acidic conditions. Therefore, the key to a successful synthesis is the selection of a milder catalyst that can activate the acylating agent without destroying the furan substrate.

Catalyst Selection: A Mechanistic Rationale

Modern methodologies have overcome this challenge by employing more nuanced catalytic systems:

-

Boron Trifluoride Complexes (e.g., BF₃•OEt₂): These catalysts are effective in smaller, truly catalytic amounts, as they do not form overly stable complexes with the resulting ketone product, a problem that often plagues AlCl₃-catalyzed reactions.[7]

-

Heteropolyacids (e.g., AlPW₁₂O₄₀): These solid-acid catalysts offer a mild and often heterogeneous alternative, simplifying work-up and allowing for the acylation of even sensitive substrates with free carboxylic acids.[6]

-

Rare Earth Triflates (e.g., Yb(OTf)₃): These catalysts are known for their high Lewis acidity, water tolerance, and reusability, proving effective in catalyzing acylations smoothly, sometimes in non-traditional media like ionic liquids.[8][9]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzoyl carbocation (or its complex with the Lewis acid) is attacked by the electron-rich furan ring, preferentially at the C-5 position due to electronic activation from the ring oxygen and the directing effect of the C-2 carboxylate group.

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the final product.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol utilizes ytterbium(III) triflate, a mild and efficient Lewis acid catalyst.[8][9]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl furan-2-carboxylate (1.0 eq) and benzoyl chloride (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Introduction: Add ytterbium(III) triflate (Yb(OTf)₃) (0.05-0.1 eq) to the solution. The small catalytic amount is crucial for minimizing side reactions.

-

Reaction Execution: Stir the mixture at room temperature or heat gently (40-50 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6 hours.

-

Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to yield the pure product.

Protocol: Spectroscopic Characterization Workflow

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]

-

¹H & ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4] Confirm the presence of all expected signals and their correct integrations and multiplicities as detailed in Table 1.1.

-

Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the product or analyze as a thin film on a salt plate.

-

IR Acquisition: Obtain the infrared spectrum and identify the characteristic stretching frequencies for the ketone and ester carbonyl groups.

-

Sample Preparation (MS): Dissolve a small amount of the product in a suitable volatile solvent like methanol or acetonitrile for analysis by High-Resolution Mass Spectrometry (HRMS).

-

MS Acquisition: Obtain the mass spectrum and confirm the molecular ion peak corresponding to the exact mass of C₁₃H₁₀O₄.

Caption: Overall workflow from synthesis to final product validation.

Reactivity and Synthetic Utility in Drug Development

The true value of this compound for drug development professionals lies in its potential as a versatile intermediate. The furan scaffold is a common motif in many natural products and bioactive compounds, known to exhibit a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[10][11] Specifically, compounds containing the 5-aryl-furan-2-carboxylate core have been investigated as promising antimycobacterial agents.[3]

The functional groups of the title compound offer multiple handles for chemical modification:

-

Ketone Reduction: The benzoyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydrogen bond donor, which can significantly alter the molecule's interaction with biological targets.

-

Ester Hydrolysis and Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate a library of amides, a common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore target binding.

-

Aromatic Substitution: The pendant phenyl ring can undergo further electrophilic substitution (e.g., nitration, halogenation) to probe structure-activity relationships (SAR).

These derivatization strategies allow for the rapid generation of a library of novel compounds based on the furan core, which can be screened for various biological activities, accelerating the hit-to-lead optimization process in drug discovery campaigns.

Conclusion

This compound is more than a simple chemical compound; it is a strategic building block for chemical innovation. Its synthesis, while requiring a nuanced understanding of furan chemistry, is readily achievable with modern catalytic methods. The well-defined spectroscopic profile allows for unambiguous characterization, ensuring the quality and reproducibility required in research and development. For scientists and drug development professionals, its true potential is unlocked through strategic derivatization, providing a robust and versatile platform for the discovery of next-generation therapeutics.

References

-

Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Current Organic Chemistry, 16(22), 2739-2744. [Link]

-

An efficient method for the preparation of 3-aminofuran-2-carboxylate esters. (n.d.). Organic Letters. [Link]

- Hartough, H. D. (1950). Acylation of furan. U.S. Patent No. 2,515,123. Washington, DC: U.S.

-

Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). LookChemicals. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Ren, X., et al. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(2), 397-399. [Link]

-

This compound CAS#: 58972-21-7. (n.d.). ChemWhat. [Link]

-

Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.). ResearchGate. [Link]

-

5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (n.d.). National Institutes of Health. [Link]

-

Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. (2005). ResearchGate. [Link]

-

Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (2019). RSC Publishing. [Link]

- Process for preparing benzofuran-2-carboxamide derivatives. (2018).

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. [Link]

-

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. (2017). ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]

-

Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2006). PubMed. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). ResearchGate. [Link]

-

(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. (n.d.). MDPI. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. [Link]

-

Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. (2014). PubMed. [Link]

-

2-Methyl-1-benzofuran-5-carboxylate. (n.d.). PubChem. [Link]

Sources

- 1. METHYL 5-BENZOYL-FURAN-2-CARBOXYLATE | 58972-21-7 [sigmaaldrich.com]

- 2. Methyl 5-benzoyl-furan-2-carboxylate | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]

- 7. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-benzoylfuran-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-benzoylfuran-2-carboxylate is a heterocyclic compound featuring a furan core, a versatile scaffold that is a constituent of numerous pharmacologically active molecules.[1][2][3] The presence of both a benzoyl and a methyl carboxylate group on the furan ring imparts a unique combination of electronic and steric properties, making it an intriguing candidate for investigation in medicinal chemistry and drug discovery. The furan moiety itself is recognized as a bioisostere for phenyl rings and can enhance metabolic stability and drug-receptor interactions.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₄ | PubChemLite[4] |

| Molecular Weight | 230.22 g/mol | PubChemLite[4] |

| Melting Point | 95-96 °C | Li, W. et al. (Supplementary Information)[1] |

| Appearance | Yellow solid | Li, W. et al. (Supplementary Information)[1] |

| CAS Number | 58972-21-7 | ChemicalBook[5] |

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| XlogP | 2.8 | PubChemLite[4] |

| Monoisotopic Mass | 230.0579 Da | PubChemLite[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two prominent methods are outlined below, offering flexibility in reagent selection and reaction conditions.

Method 1: Friedel-Crafts Acylation with Benzoyl Chloride and Zinc Oxide

A mild and efficient method for the synthesis of this compound involves the Friedel-Crafts acylation of furan with benzoyl chloride using zinc oxide as a catalyst.[1]

Experimental Protocol:

-

Dissolve benzoyl chloride (1 equivalent) and zinc oxide (0.5 equivalents) in dry dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C in an ice bath.[1]

-

Add furan (2.5 equivalents) dropwise to the solution over a period of 10 minutes.[1]

-

Stir the reaction mixture at 0 °C for 15 minutes.[1]

-

Dilute the reaction mixture with CH₂Cl₂ and filter to remove the catalyst.[1]

-

Wash the organic extract with an aqueous solution of sodium bicarbonate and then dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to obtain the crude product, which can be further purified if necessary.[1]

Method 2: Friedel-Crafts Acylation with Ferric Chloride

An alternative synthesis involves the use of ferric chloride (FeCl₃) as a Lewis acid catalyst for the acylation of a furan-2-carboxylate derivative with benzoyl chloride.[6]

Experimental Protocol:

-

Combine ethyl furan-2-carboxylate and benzoyl chloride in a suitable solvent.[6]

-

Add ferric chloride (FeCl₃) as a catalyst.[6]

-

The reaction proceeds to yield the corresponding acylated furan derivative.[6] It is important to note that this method may require subsequent transesterification if the methyl ester is specifically desired and an ethyl ester was used as the starting material.

The choice between these methods may depend on the availability of reagents, desired reaction scale, and sensitivity of other functional groups in more complex substrates.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key functional groups: the furan ring, the benzoyl ketone, and the methyl ester.

-

Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, it is also prone to polymerization under strong acidic conditions, necessitating mild reaction conditions for modifications.[7][8]

-

Benzoyl Ketone: The carbonyl group of the benzoyl moiety can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.

-

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide or undergo reduction to a primary alcohol.

The stability of the compound is generally good under neutral conditions, but prolonged exposure to strong acids or bases should be avoided to prevent degradation of the furan ring or hydrolysis of the ester.

Analytical Characterization

Accurate structural elucidation is paramount for any chemical entity intended for drug discovery. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.07 | d, J = 7.6 Hz | 2H | Aromatic (Benzoyl) | Li, W. et al. (Supplementary Information)[1] |

| 7.63 | t, J = 7.4 Hz | 1H | Aromatic (Benzoyl) | Li, W. et al. (Supplementary Information)[1] |

| 7.52 | t, J = 7.6 Hz | 2H | Aromatic (Benzoyl) | Li, W. et al. (Supplementary Information)[1] |

Note: The original source did not provide assignments for the furan protons or the methyl ester protons. Based on typical chemical shifts for similar structures, the furan protons would be expected to appear as doublets between 6.0 and 7.5 ppm, and the methyl ester singlet would be expected around 3.9 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720-1740 | C=O stretch (Ester) |

| ~1660-1680 | C=O stretch (Ketone) |

| ~1500-1600 | C=C stretch (Aromatic rings) |

| ~1000-1300 | C-O stretch (Ester and Furan) |

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 231.06518 |

| [M+Na]⁺ | 253.04712 |

Source: PubChemLite[4]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion and use this to confirm the elemental composition.

Potential Applications in Drug Discovery

Furan and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The benzofuran scaffold, a related heterocyclic system, is also a privileged structure in medicinal chemistry, with applications in the development of anticancer, anti-inflammatory, and anti-Alzheimer's disease agents.

The structural features of this compound suggest several potential avenues for drug discovery:

-

Anticancer Activity: Benzoylbenzofuran derivatives have been identified as potent cytotoxic agents against various cancer cell lines. The benzoyl moiety in this compound could play a crucial role in its potential anticancer activity. For instance, some benzofuran derivatives have been evaluated as potent LSD1 inhibitors for cancer therapy.

-

Anti-inflammatory Effects: Furan derivatives are known to possess anti-inflammatory properties.[2] The core structure of this compound could serve as a starting point for the development of novel anti-inflammatory agents.

-

Neuroprotective Properties: The benzofuran skeleton is being explored for the development of multi-target drugs for Alzheimer's disease, showing inhibitory activity against cholinesterases and β-secretase.

The presence of the ester and ketone functionalities provides handles for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a rich chemical scaffold that holds significant promise for applications in drug discovery and development. Its physicochemical properties, coupled with the known biological activities of related furan and benzofuran derivatives, make it a valuable building block for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to further explore the potential of this intriguing molecule.

References

- Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2744.

- Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry, 43(45), 17691-17703.

- Li, W., et al. (2017). Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Tri.

- Pharmacological activity of furan derivatives. (2024, December 10). Pharmapproach.

- Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Ingenta Connect.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2022). Oriental Journal of Chemistry, 38(5).

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1).

- Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012).

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(12), 4791.

- Sandip Sen et al. (2010).

- Teng, C. M., et al. (2002). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 9(4), 284-293.

- Friedel-Crafts acylation of furan. (2020). Chemistry Stack Exchange.

- Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2016). Molecules, 21(11), 1489.

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). RSC Medicinal Chemistry, 12(10), 1726-1736.

- Methyl 5-benzoylfuran-2-carboxyl

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry, 220, 113501.

- (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540.

- Acylation of furan. (1950).

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2015). Molecules, 20(11), 20584-20597.

- 5-benzylsulfanyl-furan-2-carboxylic acid methyl ester. ChemSynthesis.

- 5-benzoyl-furan-2-carboxylic acid methyl ester (C13H10O4). PubChemLite.

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- Methyl 5-(piperazin-1-yl)

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). Journal of Chemistry, 2014.

- Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (2014).

- methyl 5-(benzoyloxy)

- New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (2007). Russian Journal of General Chemistry, 77(2), 346-348.

- methyl 3-(1H-pyrrol-1-yl)

- Methyl 5-bromofuran-2-carboxyl

- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (2024). The Royal Society of Chemistry.

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022).

- 2-Methyl-1-benzofuran-5-carboxyl

- 2-methyl-benzofuran-5-carboxylic acid. Sigma-Aldrich.

- Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxyl

- Methyl 5-bromo-1-benzofuran-2-carboxyl

- Furan, 2,3-dihydro-5-methyl-. NIST WebBook.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 页面加载中... [china.guidechem.com]

- 3. scientists.uz [scientists.uz]

- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-苯甲酰基呋喃-2-甲酸甲酯_密度_沸点_分子量_CAS号【58972-21-7】_化源网 [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. 页面加载中... [china.guidechem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Discovery and History of Furan-2-Carboxylate Compounds

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of furan-2-carboxylate compounds, beginning with the historical context of their discovery and tracing their evolution into versatile building blocks in modern chemistry. We delve into the foundational synthetic methodologies, from classical preparations to contemporary catalytic processes, and examine the unique physicochemical properties that underpin their broad utility. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, characterization, and application of this important class of heterocyclic compounds.

The Genesis of Furan Chemistry: The Discovery of 2-Furoic Acid

The story of furan-2-carboxylate compounds begins not with furan itself, but with its carboxylic acid derivative, 2-furoic acid. In 1780, the Swedish chemist Carl Wilhelm Scheele was the first to describe a furan derivative.[1][2] Through the dry distillation of mucic acid, which he obtained from natural gums, Scheele isolated a white crystalline substance he named "pyromucic acid".[3][4] This name reflects its origin from the heat-induced (pyro) transformation of mucic acid.[3] This seminal experiment marked the first synthesis of a furan-containing compound and laid the groundwork for the entire field of furan chemistry.[3]

It is noteworthy that the discovery of 2-furoic acid predates that of its more widely known aldehyde counterpart, furfural, which was reported by Johann Wolfgang Döbereiner in 1831.[1][3][5] The parent heterocycle, furan, was not prepared until 1870 by Heinrich Limpricht.[1][2][3] The name "furan" itself is derived from the Latin word "furfur," meaning bran, a nod to the common source from which furfural was initially isolated.[1][2][3]

Caption: Historical timeline of key furan compound discoveries.

From "Pyromucic Acid" to a Versatile Precursor: Evolution of Synthesis

The synthetic routes to furan-2-carboxylate and its derivatives have evolved significantly from Scheele's initial thermal decomposition of mucic acid. Modern methods offer greater efficiency, scalability, and substrate scope.

2.1. Foundational Synthesis: The Cannizzaro Reaction of Furfural

The most established industrial method for producing 2-furoic acid is the Cannizzaro reaction of furfural.[3][4] This classic disproportionation reaction is economically viable due to the commercial applications of both its products.[4]

Experimental Protocol: Cannizzaro Reaction for 2-Furoic Acid Synthesis

-

Reaction Setup: A solution of furfural is treated with a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH).[3][4]

-

Disproportionation: In the presence of the strong base, one molecule of furfural is oxidized to form the sodium salt of 2-furoic acid (sodium 2-furoate), while another molecule is simultaneously reduced to furfuryl alcohol.[3][4]

-

Acidification: The reaction mixture is then acidified, typically with a mineral acid like hydrochloric acid (HCl), to protonate the sodium 2-furoate and precipitate 2-furoic acid.

-

Isolation and Purification: The precipitated 2-furoic acid can be collected by filtration, washed, and further purified by recrystallization.

Caption: Workflow of the Cannizzaro reaction for 2-furoic acid synthesis.

2.2. Modern Synthetic Approaches

While the Cannizzaro reaction remains a cornerstone, contemporary research has focused on developing more sustainable and atom-economical methods.

-

Biocatalysis: The use of microorganisms like Nocardia corallina has been explored for the synthesis of 2-furoic acid, offering high yields of up to 98% from 2-furfuryl alcohol and 88% from 2-furfural.[4] This approach is yet to be commercialized but represents a promising green alternative.[4]

-

Catalytic Oxidation: Direct oxidation of furfural or furfuryl alcohol provides a more direct route to 2-furoic acid.[4] Various catalysts and oxidizing agents are being investigated to improve selectivity and efficiency.

-

One-Pot Syntheses: Novel one-pot procedures have been developed for synthesizing furan-2-carboxylate derivatives.[6][7] For instance, a condensation reaction involving chloroacetate derivatives, 1,3-diketones, and chloroform in the presence of a magnetic sodium aluminate catalyst offers high yields and a simplified workup.[6][7]

Physicochemical Properties and Reactivity

Furan-2-carboxylic acid is a white crystalline solid with a melting point between 128 to 132 °C and is readily soluble in hot and cold water.[4] The furan ring is an aromatic system, with one of the lone pairs of electrons on the oxygen atom delocalized into the ring, creating a 4n+2 Hückel aromatic system.[1][2] However, its aromaticity is more modest compared to benzene, making the furan ring more reactive.[1] This reactivity, particularly its susceptibility to electrophilic substitution, is a key feature that is exploited in the synthesis of a wide array of derivatives.[1][8]

| Property | Value |

| Molecular Formula | C₅H₄O₃ |

| Molar Mass | 112.084 g·mol⁻¹[4] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 128-132 °C[4] |

| Boiling Point | 230-232 °C[4] |

| Acidity (pKa) | 3.12 at 25 °C[4] |

Applications in Drug Discovery and Development

The furan-2-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of therapeutic agents.[9][10][11] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective pharmacophore for engaging with biological targets.[11]

4.1. Antimicrobial Agents

Furan derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11] A notable example is the development of 5-phenyl-furan-2-carboxylic acids as a promising new class of antimycobacterial agents that target iron homeostasis in Mycobacterium tuberculosis.[12]

4.2. Anti-inflammatory and Anticancer Applications

The furan ring is present in various anti-inflammatory agents that inhibit cyclooxygenase (COX) enzymes.[11] Furthermore, derivatives of furan-2-carboxylic acid have been investigated as inhibitors of NF-κB activity, a key signaling pathway in inflammation and cancer.[13]

4.3. Antiviral and Other Therapeutic Areas

Certain furan-based compounds have been shown to inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[11] The versatility of the furan-2-carboxylate core has led to its exploration in a wide range of other therapeutic areas, including cardiovascular and antihyperglycemic agents.[10]

Furan-2-Carboxylates as Platform Chemicals

Beyond pharmaceuticals, furan-2-carboxylate and its derivatives are increasingly recognized as valuable bio-based platform chemicals.

5.1. Precursors to Bio-based Polymers

A significant application of furan-2-carboxylates is as a precursor in the synthesis of 2,5-furandicarboxylic acid (FDCA).[6] FDCA is a key bio-based monomer that can replace petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF), a promising alternative to PET.[3]

Caption: Logical pathway from biomass to bio-based polymers via 2-furoic acid.

5.2. Agrochemicals and Flavoring Agents

Furoate esters derived from 2-furoic acid are utilized in the formulation of some pesticides.[3] Additionally, 2-furoic acid itself is used as a preservative and flavoring agent in food products, imparting a sweet, earthy flavor.[4]

Conclusion: A Legacy of Discovery and a Future of Innovation

From its serendipitous discovery by Carl Wilhelm Scheele over two centuries ago, the furan-2-carboxylate scaffold has evolved from a chemical curiosity into a cornerstone of modern organic synthesis and materials science.[3] Its journey from "pyromucic acid" to a versatile building block for pharmaceuticals, agrochemicals, and next-generation biopolymers underscores the enduring impact of fundamental chemical discoveries. The continued exploration of novel synthetic methodologies and applications ensures that furan-2-carboxylate compounds will remain at the forefront of chemical innovation for years to come.

References

-

Furan - Wikipedia. (n.d.). Retrieved from [Link]

-

Furan - No Crematory. (2010, October 24). Retrieved from [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc. (n.d.). Retrieved from [Link]

-

2-Furoic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Furan | Synthesis, Polymerization, Reactions - Britannica. (n.d.). Retrieved from [Link]

-

Furfural - Wikipedia. (n.d.). Retrieved from [Link]

-

Furan Chemistry - American Chemical Society. (n.d.). Retrieved from [Link]

-

(PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.). Retrieved from [Link]

-

Furan-2-carboxylate | C5H3O3- | CID 5460151 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Applications of Furan and its Derivatives A Review. (2024, May 25). Retrieved from [Link]

-

A Synthetic Approach to Synthesize Furan‐2‐Carboxylate Derivatives by Using a Magnetic Sodium Aluminate Catalyst | Request PDF - ResearchGate. (2024, May 6). Retrieved from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and biological activities of furan derivatives - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Applications of furan and its derivative | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) Hept-6-en-1-yl Furan-2-carboxylate - ResearchGate. (2024, May 16). Retrieved from [Link]

-

Furan Derivatives: Properties, Applications, and Synthesis. (2025, July 21). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Retrieved from [Link]

Sources

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. no2crematory.wordpress.com [no2crematory.wordpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. Furfural - Wikipedia [en.wikipedia.org]

- 6. Sodium furan-2-carboxylate (17256-62-1) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. abmole.com [abmole.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-benzoylfuran-2-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-benzoylfuran-2-carboxylate, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a substituted furan derivative featuring both a benzoyl and a methyl carboxylate group. These functionalities impart specific electronic and structural characteristics that are reflected in its spectroscopic signatures. Understanding these spectral features is paramount for confirming the identity, purity, and structure of the synthesized compound. This guide will delve into the predicted and expected spectroscopic data, drawing upon established principles and data from analogous structures.

Synthesis Pathway

The synthesis of this compound can be approached through various synthetic routes. A plausible and commonly employed method is the Friedel-Crafts acylation of a suitable furan precursor. The following workflow outlines a logical synthetic approach.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound in a deuterated solvent (e.g., CDCl₃) are discussed below. These predictions are based on the analysis of similar furan derivatives.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the benzoyl group, and the methyl ester.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | H-2', H-6' (ortho-protons of benzoyl) |

| ~7.65 | Triplet | 1H | H-4' (para-proton of benzoyl) |

| ~7.50 | Triplet | 2H | H-3', H-5' (meta-protons of benzoyl) |

| ~7.30 | Doublet | 1H | H-3 (furan proton) |

| ~7.20 | Doublet | 1H | H-4 (furan proton) |

| ~3.95 | Singlet | 3H | -OCH₃ (methyl ester) |

Interpretation:

-

The protons of the benzoyl group will appear in the aromatic region (7.50-7.90 ppm), with the ortho-protons being the most deshielded due to the proximity of the electron-withdrawing carbonyl group.

-

The furan ring protons are expected to appear as doublets, with a typical coupling constant (J) of approximately 3.5-4.0 Hz. The H-3 proton is adjacent to the electron-withdrawing carboxylate group, while the H-4 proton is adjacent to the benzoyl group, influencing their precise chemical shifts.

-

The methyl ester protons will be a sharp singlet at around 3.95 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O (benzoyl ketone) |

| ~159 | C=O (ester) |

| ~155 | C-5 (furan) |

| ~145 | C-2 (furan) |

| ~138 | C-1' (ipso-carbon of benzoyl) |

| ~133 | C-4' (para-carbon of benzoyl) |

| ~129 | C-2', C-6' (ortho-carbons of benzoyl) |

| ~128 | C-3', C-5' (meta-carbons of benzoyl) |

| ~120 | C-3 (furan) |

| ~115 | C-4 (furan) |

| ~52 | -OCH₃ (methyl ester) |

Interpretation:

-

Two distinct carbonyl signals are expected: one for the benzoyl ketone at a lower field (~182 ppm) and one for the methyl ester at a slightly higher field (~159 ppm).

-

The furan ring carbons will have characteristic chemical shifts, with the carbons attached to the substituents (C-2 and C-5) appearing at a lower field than the other two (C-3 and C-4).

-

The aromatic carbons of the benzoyl group will appear in the range of 128-138 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions are expected in the carbonyl and fingerprint regions.[3][4][5][6][7]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Furan |

| ~1725-1710 | C=O stretch | Ester |

| ~1660-1650 | C=O stretch | Aryl Ketone (Benzoyl) |

| ~1600-1450 | C=C stretch | Aromatic and Furan Ring |

| ~1300-1000 | C-O stretch | Ester and Furan |

| ~900-690 | C-H bend | Aromatic |

Interpretation:

-

The most prominent peaks will be the two carbonyl stretching vibrations. The ester C=O typically absorbs at a higher frequency than the aryl ketone C=O due to resonance effects.

-

The presence of both aromatic and furan rings will be confirmed by C-H and C=C stretching vibrations.

-

Strong C-O stretching bands from the ester and the furan ether linkage will be visible in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Molecular Ion: [M]⁺ = m/z 230

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway.

Interpretation:

-

The molecular ion peak is expected at m/z 230.

-

A common fragmentation for aromatic esters is the loss of the alkoxy group, leading to an acylium ion.[8][9] In this case, loss of the methoxy radical (-•OCH₃) would give a fragment at m/z 199.

-

Cleavage of the bond between the furan ring and the benzoyl group can lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant fragment.[8]

-

The benzoyl cation can further lose a molecule of carbon monoxide to give the phenyl cation ([C₆H₅]⁺) at m/z 77.[8]

-

Another possible fragmentation is the loss of the benzoyl group to give a fragment corresponding to the methyl furan-2-carboxylate radical cation at m/z 126.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds, using proton decoupling.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to obtain a good signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before sample analysis and perform automatic background subtraction.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on a combined analysis of NMR, IR, and MS data. This guide provides a detailed prediction of the expected spectral features, which can be used to verify the successful synthesis and purification of the target compound. The provided protocols outline the standard procedures for acquiring high-quality spectroscopic data for this and similar organic molecules.

References

- US Patent US20180002305A1, Process for preparing benzofuran-2-carboxamide derivatives, Google P

-

Infrared Spectroscopy, LibreTexts. [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc, YouTube. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups, Northern Illinois University. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry, Imre Blank's Homepage. [Link]

-

Table of Characteristic IR Absorptions, University of Colorado Boulder. [Link]

-

IR Absorption Spectrum - Functional Group Regions, YouTube. [Link]

-

The mass spectrum of the cations of furan obtained at an electron energy of 100 eV, ResearchGate. [Link]

-

Infrared Spectroscopy, Michigan State University. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, MDPI. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles, NISCAIR Online Periodicals Repository. [Link]

-

GCMS Section 6.14, Whitman College. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans, Beaudry Research Group - Oregon State University. [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking, PubMed. [Link]

Sources

- 1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. eng.uc.edu [eng.uc.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. m.youtube.com [m.youtube.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. GCMS Section 6.14 [people.whitman.edu]

The Strategic Utility of Methyl 5-Benzoylfuran-2-carboxylate in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Furan Building Block

In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among the myriad of heterocyclic scaffolds, the furan ring system holds a privileged position due to its prevalence in natural products and its versatile reactivity. This guide focuses on a particularly valuable, yet often overlooked, furan derivative: Methyl 5-benzoylfuran-2-carboxylate . With its unique combination of a reactive ketone, an ester functionality, and an electron-rich furan core, this compound emerges as a potent intermediate for the synthesis of diverse molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document serves as a comprehensive technical resource, elucidating the synthesis, key chemical transformations, and strategic applications of this powerful synthetic tool.

Physicochemical Properties and Spectroscopic Characterization

Before delving into its synthetic applications, a thorough understanding of the fundamental properties of this compound is essential for its effective utilization.

| Property | Value |

| CAS Number | 58972-21-7 |

| Molecular Formula | C₁₃H₁₀O₄ |

| Molecular Weight | 230.22 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the furan ring protons, the benzoyl group protons, and the methyl ester protons. The furan protons typically appear as doublets in the aromatic region, with their coupling constant revealing their relative positions. The protons of the benzoyl group will exhibit multiplets corresponding to an ortho, meta, and para substitution pattern. The methyl ester protons will be observed as a sharp singlet, typically in the upfield region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is instrumental in confirming the carbon framework of the molecule. Distinct signals will be observed for the carbonyl carbons of the ketone and the ester, the carbons of the furan and benzene rings, and the methyl carbon of the ester. The chemical shifts of the furan carbons are indicative of their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. The presence of the aromatic rings will be evidenced by C=C stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern can provide further structural confirmation.

Synthesis of this compound: A Friedel-Crafts Approach

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of methyl furan-2-carboxylate. This electrophilic aromatic substitution reaction introduces the benzoyl group onto the electron-rich furan ring, predominantly at the 5-position due to the directing effect of the ester group and the inherent reactivity of the furan nucleus.

Causality in Experimental Design:

The choice of Lewis acid catalyst is critical for the success of this reaction. Strong Lewis acids like aluminum chloride (AlCl₃) are typically required to activate the benzoyl chloride for electrophilic attack. However, the furan ring is sensitive to strong acids and can undergo polymerization. Therefore, careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the desired acylation over side reactions. The solvent also plays a significant role; non-polar solvents like dichloromethane or carbon disulfide are often used to minimize side reactions and facilitate product isolation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

Methyl furan-2-carboxylate

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of the Furan Substrate: Dissolve methyl furan-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The benzoyl ketone can undergo a variety of transformations, including reduction, oxidation, and condensation reactions, while the methyl ester can be hydrolyzed, reduced, or converted to an amide. The furan ring itself can participate in cycloaddition reactions or be a precursor to other heterocyclic systems.

Key Transformations:

-

Reduction of the Ketone: The benzoyl ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄). This transformation opens up avenues for further functionalization of the newly formed hydroxyl group.

-

Amide Formation: The methyl ester can be readily converted to a variety of amides through aminolysis with primary or secondary amines. This is a crucial step in the synthesis of many biologically active molecules.

-

Hydrolysis of the Ester: Saponification of the methyl ester with a base like sodium hydroxide yields the corresponding carboxylic acid, which can then be used in coupling reactions or other transformations.

Application as a Building Block in the Synthesis of Bioactive Molecules

The benzofuran scaffold is a common motif in many pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[1] While a direct multi-step synthesis starting from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of drugs like Vilazodone, an antidepressant, highlights its potential as a valuable precursor. The synthesis of Vilazodone involves the construction of a 5-(piperazin-1-yl)benzofuran-2-carboxamide core.[1][2] The benzofuran moiety is a key pharmacophore, and building blocks that facilitate its synthesis and derivatization are of high interest in drug discovery.

Illustrative Synthetic Pathway: Towards Benzofuran-based Scaffolds

The following hypothetical pathway illustrates how this compound could be utilized as a starting material for the synthesis of more complex benzofuran derivatives, which are often key intermediates in drug synthesis.

Caption: Potential synthetic transformations of this compound.

This sequence demonstrates the step-wise modification of the functional groups present in the starting material to build a more complex and potentially bioactive molecule. The initial reduction of the ketone provides a handle for further diversification, while the conversion of the ester to an amide is a common strategy to introduce nitrogen-containing functionalities often found in pharmaceuticals.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block in organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the differential reactivity of its ketone and ester functionalities, provides a powerful platform for the construction of a wide array of complex molecules. While its direct application in the total synthesis of marketed drugs is not yet widely reported, its structural features make it an ideal starting material for the exploration of novel chemical space, particularly in the development of new therapeutics based on the furan and benzofuran scaffolds. As the demand for novel bioactive compounds continues to grow, the strategic utilization of such well-defined and reactive building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development.

References

-

An investigation of the synthesis of vilazodone. (URL: [Link])

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (URL: [Link])

Sources

The Pharmacological Potential of Benzoylfuran Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a privileged scaffold in the realm of medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products and synthetic molecules, bestowing upon them a diverse array of biological activities.[1] The inherent versatility of the benzofuran nucleus has made it a focal point for the development of novel therapeutic agents.[1] Among the various classes of benzofuran derivatives, those bearing a benzoyl moiety have demonstrated significant promise, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth technical exploration of the biological activities of benzoylfuran derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways modulated by these compelling compounds.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

A significant body of research has highlighted the potent cytotoxic effects of benzoylfuran derivatives against a wide range of human cancer cell lines.[2][3] A primary mechanism underpinning this anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division.[4][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Certain 2-benzoylbenzofuran derivatives function as potent inhibitors of tubulin polymerization, effectively disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, which ultimately culminates in apoptosis.[6][7] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[4] This disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

dot

Caption: Mechanism of anticancer action of benzoylfuran derivatives.

Quantitative Data: In Vitro Anticancer Activity of Benzoylfuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzoylfuran derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Benzoylbenzofuran Derivatives | |||

| Compound 11e | MCF-7 (Breast) | Low µM range | [2] |

| Compound 18 | A549 (Lung) | Induces significant apoptosis | [8] |

| Benzofuran-2-carboxamide Derivatives | |||

| Compound 50g | HCT-116 (Colon) | 0.87 | [2] |

| Compound 50g | HeLa (Cervical) | 0.73 | [2] |

| Compound 50g | A549 (Lung) | 0.57 | [2] |

| 3-Methylbenzofuran Derivatives | |||

| Compound 16b | A549 (Lung) | 1.48 | [2] |

| Bromo-derivatives | |||

| Compound VIII | K562 (Leukemia) | 5.0 | [3] |

| Compound VIII | HL-60 (Leukemia) | 0.1 | [3] |

| Benzofuran-Indole Hybrids | |||

| Compound 8aa | PC9 (Lung) | 0.32 | [9] |

| Compound 8aa | A549 (Lung) | 0.89 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoylfuran derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Benzoylfuran derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, positioning them as promising candidates for the development of new antimicrobial agents.[10][11][12]

Mechanism of Action:

The precise mechanisms of antimicrobial action for many benzoylfuran derivatives are still under investigation. However, it is hypothesized that their lipophilic nature allows them to penetrate microbial cell membranes, disrupting cellular processes and leading to cell death.

Quantitative Data: In Vitro Antimicrobial Activity of Benzofuran Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for several benzofuran derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran Amide Derivatives | |||

| Compound 6a, 6b, 6f | Bacillus subtilis | 6.25 | [10] |

| Compound 6a, 6b, 6f | Staphylococcus aureus | 6.25 | [10] |

| Compound 6a, 6b, 6f | Escherichia coli | 6.25 | [10] |

| Hydrophobic Benzofuran Analogs | |||

| Four Analogs | Methicillin-resistant S. aureus | 0.39-3.12 | [12] |

| 3-Benzofurancarboxylic Acid Derivatives | |||

| Compound III, IV, VI | Gram-positive bacteria | 50-200 | [13] |

| Compound VI, III | Candida albicans | 100 | [13] |

| Aza-benzofuran Derivatives | |||

| Compound 1 | Salmonella typhimurium | 12.5 | [7] |

| Compound 1 | Escherichia coli | 25 | [7] |

| Compound 1 | Staphylococcus aureus | 12.5 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][5][6][14][15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Dissolve the benzoylfuran derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Benzoylfuran derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Certain benzoylfuran derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[17] This is achieved by interfering with the upstream signaling cascades that lead to the expression of these molecules. Specifically, they can inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IκB kinase (IKK), p65, ERK, JNK, and p38.[16][17]

dot

Caption: Inhibition of NF-κB and MAPK pathways by benzoylfuran derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives

The following table highlights the inhibitory concentrations of benzofuran derivatives on the production of nitric oxide (NO), a key inflammatory mediator.

| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | NO Inhibition | 52.23 | [17] |

| Aza-benzofuran Compound 1 | RAW 264.7 | NO Inhibition | 17.31 | [7] |

| Aza-benzofuran Compound 3 | RAW 264.7 | NO Inhibition | 16.5 | [7] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by cells.

Principle: This assay involves a two-step diazotization reaction in which a diazonium salt is formed and then coupled with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and treat with a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the benzoylfuran derivative for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reagent Addition: Add 50 µL of the supernatant to a new 96-well plate. Then, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production by the benzoylfuran derivative.

Conclusion and Future Perspectives

Benzoylfuran derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with well-defined mechanisms of action, underscores their potential for further development into clinically relevant therapeutics. The structure-activity relationship studies will continue to guide the rational design of more potent and selective derivatives. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments to translate the in vitro promise of these compounds into tangible clinical applications. The continued exploration of the benzoylfuran scaffold is poised to yield novel therapeutic agents for a range of human diseases.

References

-

Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 765-795. [Link]

-

A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments, (203), e66395. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]

-